
7-ethoxy-N-(3-methyl-1,2-oxazol-5-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethoxy-N-(3-methyl-1,2-oxazol-5-yl)-1-benzofuran-2-carboxamide (7-E-NMBF) is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the benzofuran class of compounds, which are known for their wide range of biological effects. 7-E-NMBF has been studied for its potential to act as an agonist at the 5-HT2A receptor, an important target for the treatment of many neurological and psychiatric disorders.
Applications De Recherche Scientifique
Antimicrobial Activity
The synthesized compound has been evaluated for its in vitro antibacterial and antifungal activity. It was tested against bacterial and fungal strains using standard drugs (Gentamycin sulfate and Nystatin). Notably, four derivatives exhibited high activity against all tested strains .
COVID-19 Molecular Docking Studies
Docking studies were performed to understand the interaction of the compound with specific proteins. The derivatives showed theoretical affinity against the main protease of COVID-19. This suggests potential antiviral properties, although further research is needed .
Antihyperglycemic Properties
Compounds containing benzofuran moieties have demonstrated antihyperglycemic effects. Investigating this compound’s impact on glucose regulation could be valuable .
Analgesic and Anti-Inflammatory Effects
Benzofuran derivatives have been explored for their analgesic and anti-inflammatory activities. Investigating whether this compound exhibits similar effects could be worthwhile .
Antifungal Properties
Given the compound’s structure, it’s worth investigating its antifungal potential. Previous benzofuran derivatives have shown promise in combating fungal infections .
Antitumor Activity
Benzofuran-based compounds have been studied as potential antitumor agents. Exploring the effects of this compound on cancer cell lines could yield interesting results .
Mécanisme D'action
Target of Action
The primary targets of 7-ethoxy-N-(3-methylisoxazol-5-yl)benzofuran-2-carboxamide are glucosamine-6-phosphate synthase and aspartic proteinase . These enzymes play crucial roles in bacterial and fungal metabolism, making them ideal targets for antimicrobial drugs .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target enzyme, much like a key fits into a lock . The docking studies suggest that all derivatives of this compound exhibit good theoretical affinity with the main protease of COVID-19 .
Biochemical Pathways
The inhibition of glucosamine-6-phosphate synthase and aspartic proteinase can disrupt the normal metabolic processes of bacterial and fungal cells . This can lead to the death of these cells, thereby exerting an antimicrobial effect .
Result of Action
The compound has been evaluated for its in vitro antibacterial and antifungal activity . Four synthesized products have been determined as highly active against all tested bacterial and fungal strains . This suggests that the compound’s action results in a significant reduction in the number of these microorganisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can disrupt amide-amide interactions, potentially affecting the compound’s mode of action . Additionally, the compound’s flexibility and the presence or absence of amide-amide interactions can modulate its competition with other amide-containing isoxazole compounds .
Propriétés
IUPAC Name |
7-ethoxy-N-(3-methyl-1,2-oxazol-5-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-3-19-11-6-4-5-10-8-12(20-14(10)11)15(18)16-13-7-9(2)17-21-13/h4-8H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTYHBWHLKNXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B6534564.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B6534570.png)
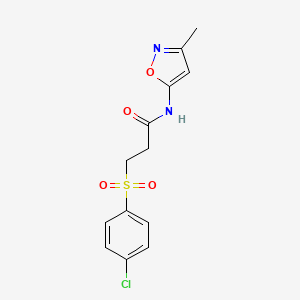

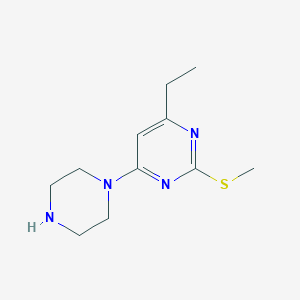
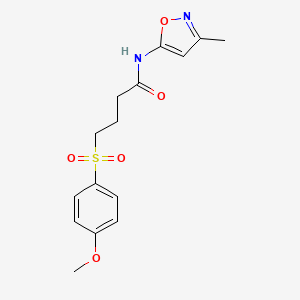
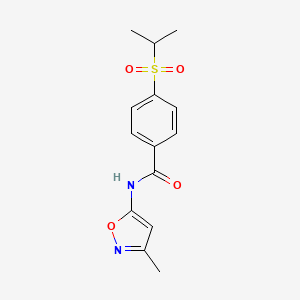

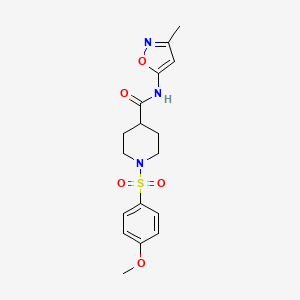
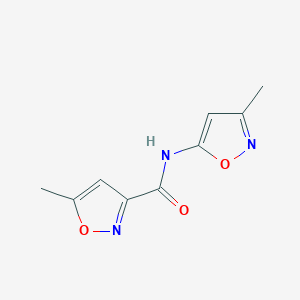
![3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-phenylurea](/img/structure/B6534643.png)
![1-(4-chlorophenyl)-3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534649.png)
![3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluorophenyl)urea](/img/structure/B6534653.png)